molecular formula C17H26N2O2Si B13143182 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-

Cat. No.: B13143182
M. Wt: 318.5 g/mol
InChI Key: IZKWXSIOWGRJOW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities This compound is characterized by a pyrrolo[2,3-B]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-B]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis equipment and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 1-[tris(1-methylethyl)silyl] group in 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]- imparts unique chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for drug development and other applications where these properties are advantageous .

Properties

IUPAC Name

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2Si/c1-11(2)22(12(3)4,13(5)6)19-8-7-14-9-15(17(20)21)10-18-16(14)19/h7-13H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWXSIOWGRJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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